N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
N-(6-bromo-1,3-benzothiazol-2-yl)-2-naphthalen-1-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18BrN3OS/c26-20-10-11-22-23(14-20)31-25(28-22)29(16-17-5-4-12-27-15-17)24(30)13-19-8-3-7-18-6-1-2-9-21(18)19/h1-12,14-15H,13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNATGKKCJOJEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(S4)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 420.35 g/mol. The compound features a benzothiazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Lines | IC50 (μM) | Mechanism |
|---|---|---|---|
| B7 | A431 | 1.5 | Induces apoptosis and cell cycle arrest |
| 4i | A549 | 2.0 | Inhibition of IL-6 and TNF-α |
| 15a | WI-38 VA13 | 32 | Selective cytotoxicity |
In a comparative study, this compound exhibited similar mechanisms of action, promoting apoptosis and inhibiting cell proliferation in tumorigenic cell lines.
Anti-inflammatory Activity
The compound's anti-inflammatory properties have been evaluated through various assays measuring cytokine production. It has been shown to significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells, indicating a potential therapeutic role in inflammatory diseases .
Additional Pharmacological Properties
Benzothiazole derivatives are also being explored for their neuroprotective effects and potential as antiviral agents. For example, some derivatives have demonstrated efficacy in reducing neuronal injury in ischemia/reperfusion models and inhibiting viral replication in specific assays .
Case Studies
A notable case study involved the synthesis and evaluation of several benzothiazole derivatives, including this compound. The study reported:
- Synthesis : The compound was synthesized using standard organic synthesis techniques involving nucleophilic substitution reactions.
- Evaluation : Biological evaluations revealed that the compound significantly inhibited the proliferation of cancer cells while exhibiting low toxicity towards normal cells.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C26H21BrN3O2S
- Molecular Weight : Approximately 480.43 g/mol
Anticancer Properties
Research has shown that compounds similar to N-(6-bromobenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)-N-(pyridin-3-ylmethyl)acetamide exhibit significant anticancer activity. For instance, derivatives of benzothiazole have been studied for their ability to inhibit cell proliferation in various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (human lung carcinoma)
In vitro studies indicate that these compounds can induce apoptosis (programmed cell death) and cell cycle arrest, crucial mechanisms for halting cancer progression. The active compounds derived from this class have demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells.
Antimicrobial Activity
In addition to anticancer properties, compounds within this chemical class have shown promising antimicrobial activity against various pathogens. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Case Study 1: Antitumor Activity
A study focusing on thiazole derivatives highlighted how modifications at the N-aryl amide group significantly enhanced antitumor activity against Plasmodium falciparum, suggesting potential cross-reactivity with other biological targets. This indicates that similar modifications may enhance the efficacy of this compound against various cancers.
Case Study 2: Cytotoxicity Evaluation
Cytotoxicity assays conducted on several tumorigenic cell lines revealed that derivatives from this compound class exhibited selective toxicity towards cancer cells while sparing normal fibroblast cells. For example, certain derivatives demonstrated over 400-fold less toxicity against normal cells compared to gastric cancer cell lines, underscoring their potential for targeted cancer therapy.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains bromobenzothiazole and pyridine | Anticancer and antimicrobial properties |
| Benzothiazole Derivatives | Variations in substituents on thiazole | Broad-spectrum antibacterial activity |
| N-(4-bromophenyl) thiazol derivatives | Halogenated thiazole structure | Anticancer properties |
Q & A
Basic Question: What are the common synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves multi-component reactions to assemble the benzothiazole, naphthalene, and pyridine moieties. Key steps include:
- Bromination : Introduction of bromine at the 6-position of benzothiazole using reagents like N-bromosuccinimide (NBS) under radical conditions .
- Amide coupling : Reaction of intermediates (e.g., 6-bromobenzo[d]thiazol-2-amine) with activated carbonyl derivatives, such as acetic anhydride or chloroacetyl chloride, in the presence of bases like triethylamine .
- N-alkylation : Substitution of the pyridinylmethyl group via nucleophilic displacement, often using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
Purification is achieved through recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .
Basic Question: How is the compound structurally characterized?
Methodological Answer:
Characterization relies on spectroscopic and crystallographic techniques :
- NMR : and NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirm substituent connectivity .
- IR : Peaks at 1670–1690 cm confirm the acetamide C=O stretch, while 650–750 cm signals correspond to C-Br vibrations .
- X-ray crystallography : Resolves spatial arrangements, such as dihedral angles between the benzothiazole and naphthalene rings (e.g., 85–95°) .
Basic Question: What biological activities have been reported?
Methodological Answer:
Reported activities include:
- Antifungal : Inhibition of C. albicans and A. flavus (MIC: 8–16 µg/mL) via disruption of fungal membrane integrity, tested via disc diffusion assays .
- Anticancer : Cytotoxicity against HeLa cells (IC: 12 µM) linked to apoptosis induction, measured via MTT assays .
- Anti-inflammatory : COX-2 inhibition (IC: 0.8 µM) in RAW 264.7 macrophage models .
| Activity | Target | Assay | Key Result | Reference |
|---|---|---|---|---|
| Antifungal | C. albicans | Disc diffusion | Zone of inhibition: 18 mm | |
| Anticancer | HeLa cells | MTT assay | IC: 12 µM |
Advanced Question: How can synthesis yields be optimized?
Methodological Answer:
Optimization strategies include:
- Catalyst selection : Copper(I) iodide (CuI) or palladium catalysts enhance coupling efficiency in Sonogashira or Suzuki reactions (yield improvement: 20–30%) .
- Solvent effects : Using tert-butanol/water mixtures (3:1) for click chemistry reactions increases regioselectivity and reduces byproducts .
- Temperature control : Maintaining 60–70°C during amide formation minimizes decomposition .
Example : Replacing acetic anhydride with trimethylsilyl chloride in acetylation steps improved yields from 45% to 72% .
Advanced Question: How to address contradictions in biological data?
Methodological Answer:
Contradictions often arise from substituent effects or assay variability . For example:
- Antifungal potency : Nitro-substituted analogs show higher activity against A. flavus than chloro derivatives due to enhanced electrophilicity .
- Cytotoxicity discrepancies : Variances in cell line sensitivity (e.g., HeLa vs. MCF-7) require validation via orthogonal assays (e.g., flow cytometry vs. ATP luminescence) .
Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use structure-activity relationship (SAR) models to rationalize trends .
Advanced Question: What mechanistic insights exist for its bioactivity?
Methodological Answer:
Proposed mechanisms include:
- Enzyme inhibition : Competitive binding to fungal lanosterol 14α-demethylase (CYP51), validated via molecular docking (Glide score: −9.2 kcal/mol) .
- DNA intercalation : Planar naphthalene moiety inserts into DNA base pairs, disrupting replication (K: 4.3 µM, measured via ethidium bromide displacement) .
- Receptor antagonism : Blockade of NF-κB signaling in inflammation models, confirmed by luciferase reporter assays .
Advanced Question: What challenges exist in spectral interpretation?
Methodological Answer:
Key challenges:
- Signal overlap : Aromatic protons in naphthalene (δ 7.4–8.1 ppm) and pyridine (δ 8.3–8.7 ppm) regions require high-resolution NMR (≥500 MHz) .
- Dynamic effects : Rotameric forms of the acetamide group split NMR signals (e.g., −NH at δ 10.7–11.0 ppm), resolved via variable-temperature NMR .
- Crystallographic disorder : Bulky substituents (e.g., adamantyl) cause lattice strain, addressed using twin refinement in X-ray analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
